molecular formula C13H15F3N2O3S B1434021 Methyl (6-morpholin-4'-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate CAS No. 1053659-80-5

Methyl (6-morpholin-4'-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate

Cat. No. B1434021
CAS RN: 1053659-80-5
M. Wt: 336.33 g/mol
InChI Key: KAEJLVVHAOEBEO-UHFFFAOYSA-N
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Description

Methyl (6-morpholin-4'-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate, also known as MTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTA is a white crystalline powder that has been synthesized using different methods.

Scientific Research Applications

Metabolism and Structure Determination

  • Metabolism Study of Morpholinium Compounds : A study detailed the structure determination of the main metabolite of a morpholinium compound, which is structurally related to the compound of interest, via chromatography and mass spectrometry. This research proposed the structure of a methyl derivative formed during metabolism, highlighting the importance of understanding the metabolic pathways of such compounds (Varynskyi & Kaplaushenko, 2020).

Synthesis and Chemical Reactivity

  • Synthesis of Morpholine and Pyridine Derivatives : Research on the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine showcased a method for creating potent antimicrobials, demonstrating the chemical reactivity and application potential of morpholine and pyridine derivatives (Kumar, Sadashiva, & Rangappa, 2007).

  • Multicomponent Synthesis for Carbonitriles : Another study focused on synthesizing substituted carbonitriles using a multicomponent reaction, illustrating the versatility of morpholine and pyridine-based compounds in creating complex chemical structures (Dyachenko et al., 2015).

Pharmaceutical and Biological Applications

  • Analogues as Glucosidase Inhibitors : Research into the synthesis of methyl 6-deoxy-6-(morpholin-4-yl)-α-D-glucopyranoside analogues found potential as glucosidase inhibitors, suggesting applications in treating diseases like diabetes or cancer (El Ashry et al., 2000).

  • Antimicrobial Activities of Pyridine Derivatives : The synthesis and evaluation of pyridine derivatives, including morpholine-substituted compounds, demonstrated significant antimicrobial activities, indicating their potential use in developing new antimicrobial agents (Bayrak et al., 2009).

  • Analgesic and Ulcerogenic Activity : A study on the synthesis of novel pyrimidine derivatives with morpholine components showed significant analgesic activity without ulcerogenic effects, highlighting the therapeutic potential of these compounds in pain management (Chaudhary et al., 2012).

properties

IUPAC Name

methyl 2-[6-morpholin-4-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O3S/c1-20-12(19)8-22-11-7-9(13(14,15)16)6-10(17-11)18-2-4-21-5-3-18/h6-7H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAEJLVVHAOEBEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=CC(=CC(=N1)N2CCOCC2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (6-morpholin-4'-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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